Cas no 1261992-95-3 (3-Hydroxy-5-(thiophen-2-yl)benzoic acid)

3-ヒドロキシ-5-(チオフェン-2-イル)安息香酸は、チオフェン環とヒドロキシ基を有するベンゾイン酸誘導体です。この化合物は、有機合成中間体としての高い有用性を持ち、特に医薬品や機能性材料の開発において重要な役割を果たします。分子内に存在するヒドロキシル基とカルボキシル基は、さらなる化学修飾のための反応性サイトを提供し、多様な構造変換が可能です。また、チオフェン環の導入により、電子特性や分子間相互作用の調整が容易になる点が特徴です。高い純度と安定性を備えており、研究用途での信頼性が求められる場面での使用に適しています。

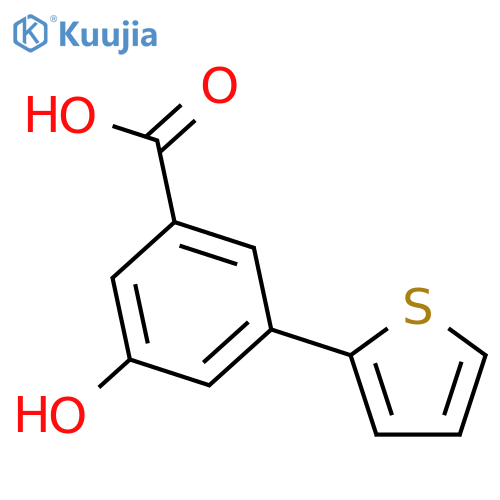

1261992-95-3 structure

商品名:3-Hydroxy-5-(thiophen-2-yl)benzoic acid

CAS番号:1261992-95-3

MF:C11H8O3S

メガワット:220.244421958923

MDL:MFCD18318856

CID:2768107

PubChem ID:53224803

3-Hydroxy-5-(thiophen-2-yl)benzoic acid 化学的及び物理的性質

名前と識別子

-

- 5-HYDROXY-3-(THIOPHEN-2-YL)BENZOIC ACID

- 1261992-95-3

- DTXSID10688535

- MFCD18318856

- 3-Hydroxy-5-(thiophen-2-yl)benzoic acid

-

- MDL: MFCD18318856

- インチ: InChI=1S/C11H8O3S/c12-9-5-7(10-2-1-3-15-10)4-8(6-9)11(13)14/h1-6,12H,(H,13,14)

- InChIKey: WCCYLTFHGBDWNM-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 220.01941529Da

- どういたいしつりょう: 220.01941529Da

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 244

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 85.8Ų

3-Hydroxy-5-(thiophen-2-yl)benzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB325746-5g |

5-Hydroxy-3-(thiophen-2-yl)benzoic acid, 95%; . |

1261992-95-3 | 95% | 5g |

€1159.00 | 2025-03-19 | |

| abcr | AB325746-5 g |

5-Hydroxy-3-(thiophen-2-yl)benzoic acid, 95%; . |

1261992-95-3 | 95% | 5g |

€1159.00 | 2023-04-26 |

3-Hydroxy-5-(thiophen-2-yl)benzoic acid 関連文献

-

Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676

-

S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077

-

Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564

-

C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786

1261992-95-3 (3-Hydroxy-5-(thiophen-2-yl)benzoic acid) 関連製品

- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)

- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)

- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)

- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)

- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)

- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)

- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)

- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)

- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)

- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1261992-95-3)

清らかである:99%

はかる:5g

価格 ($):687.0